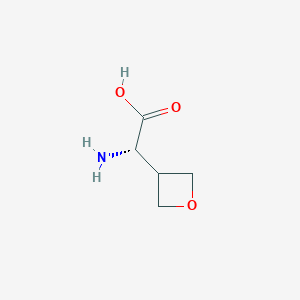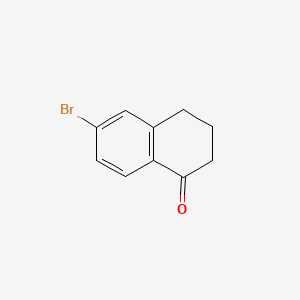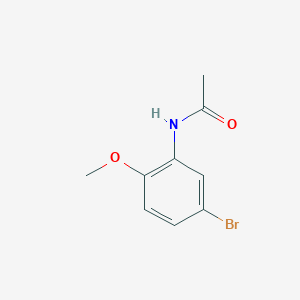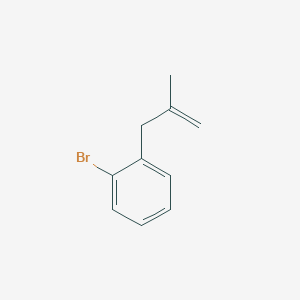![molecular formula C13H18ClNO2 B1278351 Tert-Butyl-N-[2-(4-Chlorphenyl)ethyl]carbamate CAS No. 167886-56-8](/img/structure/B1278351.png)
Tert-Butyl-N-[2-(4-Chlorphenyl)ethyl]carbamate
Übersicht
Beschreibung
Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate is a chemical compound with the molecular formula C13H19ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a carbamate functional group.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Carbamates are generally known to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects and mammals .
Mode of Action
Carbamates, including Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate, typically work by reversibly inactivating acetylcholinesterase. This inactivation disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and overstimulation of the postsynaptic neuron .
Biochemical Pathways
Carbamates generally affect the cholinergic pathway by inhibiting acetylcholinesterase, leading to an overstimulation of the nervous system .
Pharmacokinetics
Carbamates are generally well absorbed by the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of acetylcholinesterase by carbamates can lead to symptoms of cholinergic excess, including salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (sludge syndrome) .
Biochemische Analyse
Biochemical Properties
Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity. For example, Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate may inhibit enzymes that are crucial for cellular metabolism, leading to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate can impact cell signaling pathways by binding to receptors or other signaling molecules, thereby modulating their activity .
Molecular Mechanism
The molecular mechanism of action of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, inhibiting or activating them, which in turn affects various biochemical pathways . For example, it may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. Additionally, Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in metabolic pathways and gene expression . Additionally, high doses of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate may result in toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that are crucial for cellular metabolism . This compound can affect metabolic flux by inhibiting or activating enzymes involved in key biochemical reactions. For example, it may inhibit enzymes that are responsible for the breakdown of certain metabolites, leading to an accumulation of these metabolites in the cell .
Transport and Distribution
The transport and distribution of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate within cells and tissues are important factors that influence its activity and function . This compound can be transported across cell membranes by specific transporters or binding proteins, which can affect its localization and accumulation within the cell . Additionally, the distribution of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate within tissues can vary, depending on factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate can affect its activity and function within the cell . This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate may be localized to the mitochondria, where it can influence mitochondrial function and metabolism . Additionally, its localization to other organelles, such as the nucleus or endoplasmic reticulum, can affect its interactions with biomolecules and its overall activity within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-chlorophenyl)ethylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used techniques include distillation, crystallization, and chromatography to purify the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of tert-butyl N-[2-(4-chlorophenyl)ethyl]amine.
Substitution: Formation of substituted chlorophenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate: Characterized by the presence of a tert-butyl group and a chlorophenyl group.
Tert-butyl N-[2-(4-chlorophenyl)ethyl]amine: Similar structure but lacks the carbamate group.
Tert-butyl N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)carbamate: Contains a sulfonyl group in addition to the carbamate group.
Uniqueness
Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butyl and carbamate groups enhances its stability and reactivity, making it a valuable compound in various applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJONERMNYANKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441818 | |
| Record name | Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167886-56-8 | |
| Record name | Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)
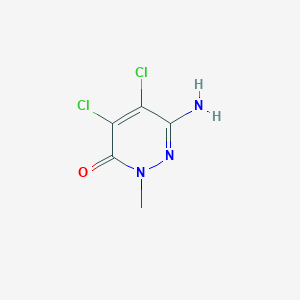
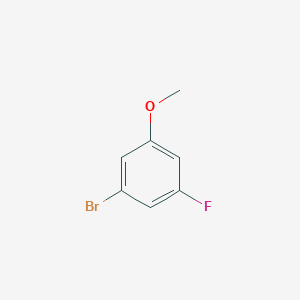
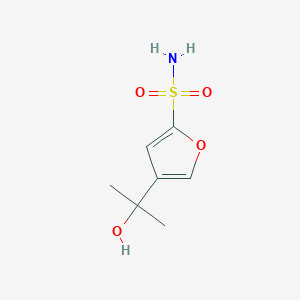
![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)
![4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine](/img/structure/B1278283.png)
